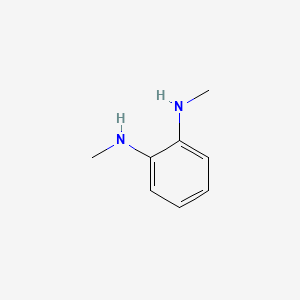

N1,N2-Dimethylbenzene-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-N,2-N-dimethylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-9-7-5-3-4-6-8(7)10-2/h3-6,9-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMAPFAAAQBMYNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00472602 | |

| Record name | 3,4-dimethylaminophenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3213-79-4 | |

| Record name | 3,4-dimethylaminophenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of N1,N2-Dimethylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical and chemical properties of N1,N2-Dimethylbenzene-1,2-diamine (CAS No: 3213-79-4). The information contained herein is intended to support research, development, and safety protocols involving this compound.

Molecular Structure and Identification

This compound, also known as N,N'-Dimethyl-1,2-phenylenediamine, is an aromatic diamine with the molecular formula C₈H₁₂N₂.[1][2] Its structure consists of a benzene ring substituted with two adjacent methylamino groups. This arrangement imparts specific chemical reactivity and physical characteristics to the molecule.

References

An In-Depth Technical Guide to N1,N2-Dimethylbenzene-1,2-diamine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N2-Dimethylbenzene-1,2-diamine, an ortho-substituted aromatic diamine, serves as a pivotal building block in the landscape of organic synthesis. Its unique structural arrangement, featuring two adjacent methylamino groups on a benzene ring, imparts specific reactivity and conformational properties that are highly valued in the construction of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, encompassing its chemical identity, synthesis, spectroscopic characterization, and key applications, with a particular focus on its role in the development of pharmacologically active compounds.

Part 1: Chemical Structure and IUPAC Nomenclature

The cornerstone of understanding any chemical entity lies in its precise structural definition and universally recognized name.

Chemical Structure

This compound consists of a benzene ring substituted with two methylamino (-NHCH₃) groups at adjacent (ortho) positions. The presence of these two secondary amine functionalities in such proximity dictates its chemical behavior, particularly its propensity to form heterocyclic systems.

Caption: Chemical structure of this compound.

IUPAC Name

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound . This name unequivocally defines the connectivity of the molecule, indicating a benzene ring with two amine groups at positions 1 and 2, each bearing a methyl substituent. It is also commonly referred to as N,N'-Dimethyl-1,2-phenylenediamine.[1][2]

Part 2: Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Synthetic Pathways

Two primary strategies for the synthesis of this compound are:

-

Alkylation of o-Phenylenediamine: This direct approach involves the methylation of the parent o-phenylenediamine. However, controlling the degree of methylation to selectively obtain the N,N'-dimethylated product can be challenging, as over-methylation to form the N,N,N',N'-tetramethyl derivative is a common side reaction.[3][4] The reaction of o-phenylenediamine with methyl iodide can be influenced by the reaction conditions, such as the solvent and the presence of a base.[3][4]

-

Reduction of a Nitroaniline Precursor: A more controlled and widely applicable method involves the synthesis of a suitable nitroaniline precursor followed by reduction of the nitro group. A plausible route starts with the methylation of 2-nitroaniline, followed by the reduction of the nitro group to an amine. This strategy offers better control over the final product.

Experimental Protocol: A Plausible Synthetic Route

Step 1: N-Methylation of 2-Nitroaniline

This step would involve the reaction of 2-nitroaniline with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base to yield N-methyl-2-nitroaniline. Subsequent methylation would yield N,N'-dimethyl-2-nitroaniline. Careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the desired dimethylated product.

Step 2: Reduction of N,N'-Dimethyl-2-nitroaniline

The nitro group of the synthesized N,N'-dimethyl-2-nitroaniline would then be reduced to an amine. Several reducing agents can be employed for this transformation, including:

-

Catalytic Hydrogenation: Using a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[9]

-

Metal-Acid Reduction: A classic method using metals like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl).[6][7]

-

Hydrazine Hydrate Reduction: In the presence of a catalyst like copper oxide on carbon (CuO/C).[5]

The choice of reducing agent will depend on the scale of the reaction and the presence of other functional groups in the molecule.

Caption: Plausible synthetic routes to this compound.

Part 3: Spectroscopic and Physical Properties

Accurate characterization of this compound is essential for its use in research and development. While specific spectral data for this exact compound is not available in the provided search results, we can predict the expected spectroscopic features based on its structure and data from closely related compounds.

Predicted Spectroscopic Data

| Property | Predicted Value/Observation |

| Molecular Formula | C₈H₁₂N₂[1][2] |

| Molecular Weight | 136.19 g/mol [1][2] |

| ¹H NMR | Aromatic protons (4H) in the range of δ 6.5-7.5 ppm. N-H protons (2H) as a broad singlet. N-CH₃ protons (6H) as a singlet. |

| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm. N-CH₃ carbons around δ 30-40 ppm. Due to symmetry, fewer than 8 carbon signals may be observed. |

| FTIR (cm⁻¹) | N-H stretching around 3300-3500 cm⁻¹. C-H (aromatic) stretching around 3000-3100 cm⁻¹. C-H (aliphatic) stretching around 2800-3000 cm⁻¹. C=C (aromatic) stretching around 1500-1600 cm⁻¹. C-N stretching around 1250-1350 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 136. |

Note: These are predicted values and should be confirmed with experimental data.

Physical Properties

This compound is expected to be a solid at room temperature.[1][2] It is likely to be soluble in organic solvents.

Part 4: Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of its two adjacent nucleophilic secondary amine groups.

Key Reactions and Reactivity Profile

The primary reactivity of this compound involves the condensation of its two amino groups with bifunctional electrophiles to form five- or six-membered heterocyclic rings. A paramount example of this is the synthesis of benzimidazoles.

Synthesis of Benzimidazoles:

The reaction of this compound with aldehydes or carboxylic acids (or their derivatives) leads to the formation of 1,2-disubstituted benzimidazoles.[1][10][11][12] This reaction is a cornerstone in medicinal chemistry due to the prevalence of the benzimidazole scaffold in a wide array of bioactive molecules.[1][10][11][12] The use of this compound in this reaction allows for the introduction of a methyl group at the N1-position of the resulting benzimidazole, which can significantly influence the pharmacological properties of the final compound.

Caption: General scheme for the synthesis of benzimidazoles.

Role in Drug Development and Medicinal Chemistry

The benzimidazole core is a privileged scaffold in drug discovery, exhibiting a broad spectrum of biological activities, including anti-ulcer, anti-tumor, and anti-viral properties. The ability to readily synthesize a diverse library of benzimidazole derivatives through the condensation of ortho-phenylenediamines with various aldehydes makes this class of compounds highly attractive for drug development programs.

While specific drugs synthesized directly from this compound were not identified in the provided search results, its role as a key intermediate in the synthesis of N-methylated benzimidazoles is of significant interest. The N-methyl group can modulate properties such as solubility, metabolic stability, and receptor binding affinity, making it a crucial handle for optimizing lead compounds.

Part 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Although a specific safety data sheet (SDS) for this compound was not found, information for the closely related o-phenylenediamine provides valuable guidance.

-

Toxicity: Phenylenediamines are generally considered toxic and should be handled with care.

-

Irritation: Can cause skin and eye irritation.

-

Handling: Should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Should be stored in a cool, dry, and well-ventilated area, away from oxidizing agents.[1]

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of heterocyclic systems of medicinal importance. Its well-defined structure and predictable reactivity make it an important tool for researchers and drug development professionals. A thorough understanding of its synthesis, characterization, and reactivity is crucial for its effective utilization in the design and synthesis of novel chemical entities with potential therapeutic applications. Further research to fully elucidate its spectroscopic properties and explore its application in the synthesis of specific drug targets is warranted.

References

- 1. Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN101891630A - A kind of synthetic method of N,N-dimethyl-p-phenylenediamine - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. benchchem.com [benchchem.com]

- 8. N,N-Dimethylphenylenediamine - Wikipedia [en.wikipedia.org]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of N1,N2-Dimethylbenzene-1,2-diamine

Abstract

N1,N2-Dimethylbenzene-1,2-diamine, also known as N,N'-dimethyl-o-phenylenediamine, is a crucial building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics. Its unique structural motif, featuring two adjacent methylated amino groups on a benzene ring, imparts specific reactivity and properties to its derivatives. This technical guide provides a comprehensive overview of the principal synthetic pathways to this compound, designed for researchers, chemists, and professionals in drug development. The guide delves into the mechanistic underpinnings, practical experimental considerations, and comparative analysis of the most relevant synthetic strategies, including reductive amination, direct alkylation, and a nitroaniline precursor route. Each pathway is presented with a focus on the causal factors influencing experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound

The strategic importance of this compound lies in its role as a versatile precursor. The presence of two secondary amine functionalities in close proximity allows for the construction of a variety of heterocyclic systems, most notably benzimidazoles and related fused-ring structures. These scaffolds are prevalent in a wide array of biologically active molecules. Furthermore, the dimethylated nitrogens offer distinct steric and electronic properties compared to the parent o-phenylenediamine, influencing the reactivity and ultimate characteristics of the final products.

The selection of an appropriate synthetic route to this diamine is contingent upon several factors, including the desired scale of production, available starting materials, and the required purity of the final product. This guide will explore the most prominent methods, providing the necessary detail for an informed decision-making process in a research and development setting.

Key Synthetic Pathways

Three primary synthetic strategies have emerged as the most viable for the preparation of this compound. Each of these pathways offers a unique set of advantages and challenges, which will be discussed in detail.

Pathway 1: Reductive Amination of o-Phenylenediamine

Reductive amination is a powerful and widely used method for the formation of C-N bonds, offering a high degree of control and often proceeding with excellent yields.[1][2] In the context of synthesizing this compound, this approach involves the reaction of o-phenylenediamine with an appropriate C1 source, typically formaldehyde, followed by the in-situ reduction of the resulting imine or aminal intermediates.

The Eschweiler-Clarke reaction is a specialized form of reductive amination that utilizes formaldehyde as the methylating agent and formic acid as the reducing agent.[3][4][5][6][7] This one-pot procedure is particularly attractive due to its operational simplicity and the use of readily available and inexpensive reagents.

Mechanism and Rationale:

The reaction proceeds through the initial formation of an imine from the reaction of one of the primary amino groups of o-phenylenediamine with formaldehyde. This is followed by a hydride transfer from formic acid to the iminium ion, resulting in the monomethylated amine. The process is then repeated on the second amino group to yield the desired N,N'-dimethylated product. A key advantage of the Eschweiler-Clarke reaction is that it inherently avoids over-alkylation to form quaternary ammonium salts, as the tertiary amine that would be a precursor is not sufficiently nucleophilic to react further with formaldehyde under these conditions.[3]

Experimental Protocol: Eschweiler-Clarke Synthesis of this compound

-

Reagents and Materials:

-

o-Phenylenediamine

-

Formaldehyde (37% aqueous solution)

-

Formic acid (98-100%)

-

Sodium hydroxide (for workup)

-

Diethyl ether or other suitable organic solvent (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve o-phenylenediamine in a minimal amount of formic acid.

-

To this solution, add a stoichiometric excess of aqueous formaldehyde.

-

Heat the reaction mixture to reflux (typically around 100-110 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully neutralize it with a concentrated solution of sodium hydroxide. This step should be performed in an ice bath due to the exothermic nature of the neutralization.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) multiple times.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or recrystallization to yield pure this compound.

-

Causality and Field-Proven Insights:

The choice of formic acid as both a solvent and a reducing agent is a hallmark of this reaction's efficiency. The in-situ generation of the reducing species and the irreversible loss of carbon dioxide drive the reaction to completion. However, a significant challenge in the synthesis of the ortho-isomer is the potential for a side reaction leading to the formation of a benzimidazole derivative.[4] This occurs through the condensation of o-phenylenediamine with formaldehyde to form a cyclic aminal, which can then be further transformed. Careful control of the reaction stoichiometry and temperature is crucial to minimize this side product.

Pathway 2: Direct Alkylation of o-Phenylenediamine

Direct alkylation of amines with alkyl halides is a fundamental transformation in organic synthesis. For the synthesis of this compound, this would involve the reaction of o-phenylenediamine with a methylating agent such as methyl iodide or dimethyl sulfate.

Mechanism and Rationale:

This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the amine attacks the electrophilic carbon of the methylating agent. A base is typically required to neutralize the hydrogen halide or sulfuric acid byproduct generated during the reaction, thus preventing the protonation of the starting amine and allowing the reaction to proceed.

Experimental Protocol: Direct Alkylation of o-Phenylenediamine

-

Reagents and Materials:

-

o-Phenylenediamine

-

Methyl iodide or Dimethyl sulfate

-

A suitable base (e.g., potassium carbonate, sodium hydroxide)

-

A suitable solvent (e.g., acetonitrile, DMF, or a protic solvent like methanol)

-

Round-bottom flask, dropping funnel, magnetic stirrer, condenser.

-

-

Procedure:

-

Dissolve o-phenylenediamine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Add the base to the solution.

-

Slowly add the methylating agent (e.g., methyl iodide) to the stirred solution at a controlled temperature (often room temperature or slightly elevated).

-

Stir the reaction mixture for a specified period until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding water.

-

Extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic phase.

-

Purify the product by column chromatography or vacuum distillation.

-

Causality and Field-Proven Insights:

A significant drawback of direct alkylation is the difficulty in controlling the degree of methylation.[2] The reaction can yield a mixture of the starting material, the mono-methylated product (N-methyl-o-phenylenediamine), the desired di-methylated product, and potentially the tetra-methylated quaternary ammonium salt. The close proximity of the two amino groups in o-phenylenediamine can lead to intramolecular hydrogen bonding in the mono-methylated product, which can influence the rate of the second methylation.[8] Achieving high selectivity for the N,N'-dimethylated product often requires careful optimization of the stoichiometry of the reagents, the choice of base and solvent, and the reaction temperature. The use of a less reactive methylating agent or a phase-transfer catalyst can sometimes improve selectivity.

Pathway 3: The Nitroaniline Precursor Route

This multi-step approach involves the synthesis of an N,N'-dimethylated nitroaniline precursor, followed by the reduction of the nitro group to an amine. This method offers the potential for greater control over the methylation pattern, as the methylation is performed prior to the introduction of the second amino group.

Mechanism and Rationale:

The synthesis typically begins with a suitable ortho-substituted nitrobenzene, such as 2-nitroaniline. The amino group of 2-nitroaniline is first methylated, often using similar alkylating agents as in the direct alkylation pathway. The resulting N,N-dimethyl-2-nitroaniline is then subjected to a reduction of the nitro group to yield the final product. A variety of reducing agents can be employed for this step, including catalytic hydrogenation (e.g., H2/Pd-C), or metal-acid systems (e.g., Sn/HCl or Fe/HCl).

Experimental Protocol: Nitroaniline Precursor Route

-

Step 1: Synthesis of N,N-Dimethyl-2-nitroaniline

-

Follow a procedure similar to the direct alkylation of anilines, using 2-nitroaniline as the starting material. Careful control of conditions is necessary to achieve dimethylation.

-

-

Step 2: Reduction of N,N-Dimethyl-2-nitroaniline

-

Reagents and Materials:

-

N,N-Dimethyl-2-nitroaniline

-

Reducing agent (e.g., Tin(II) chloride, Raney Nickel, or Palladium on carbon with a hydrogen source like hydrazine or hydrogen gas)

-

Appropriate solvent (e.g., ethanol, ethyl acetate)

-

Acid (if using a metal-acid system)

-

Base (for workup)

-

-

Procedure (Illustrative example with SnCl2):

-

Dissolve N,N-dimethyl-2-nitroaniline in a suitable solvent like ethanol.

-

Add a solution of Tin(II) chloride in concentrated hydrochloric acid portion-wise, controlling the temperature.

-

Heat the mixture to reflux for a period to ensure complete reduction.

-

Cool the reaction and neutralize with a strong base to precipitate the tin salts.

-

Filter the mixture and extract the filtrate with an organic solvent.

-

Dry and concentrate the organic extracts.

-

Purify the product by distillation or chromatography.

-

-

Causality and Field-Proven Insights:

This route provides a more controlled approach to obtaining the desired N,N'-dimethylated product. By methylating the nitroaniline first, the issue of over-alkylation of the diamine is circumvented. The choice of reducing agent in the second step is critical and depends on the scale and desired purity. Catalytic hydrogenation is often preferred for its cleaner reaction profile and easier product isolation. However, metal-acid reductions are robust and can be more cost-effective for larger-scale syntheses, though they generate significant inorganic waste.

Comparative Analysis of Synthesis Pathways

| Pathway | Advantages | Disadvantages | Key Considerations |

| Reductive Amination (Eschweiler-Clarke) | - One-pot reaction- Inexpensive and readily available reagents- Avoids over-alkylation to quaternary salts | - Potential for benzimidazole side-product formation- Requires careful temperature and stoichiometry control | - Ideal for moderate to large-scale synthesis where cost is a factor. |

| Direct Alkylation | - Conceptually simple | - Poor selectivity, leading to a mixture of products- Requires careful optimization of reaction conditions | - Best suited for small-scale synthesis where purification of the desired product from a mixture is feasible. |

| Nitroaniline Precursor Route | - High selectivity for the desired N,N'-dimethylated product- More controlled and predictable outcome | - Multi-step synthesis, potentially lower overall yield- May require more expensive reagents or catalysts | - Preferred when high purity of the final product is critical and a multi-step synthesis is acceptable. |

Visualization of Synthetic Pathways

Pathway 1: Reductive Amination (Eschweiler-Clarke Reaction)

Caption: Eschweiler-Clarke synthesis of this compound.

Pathway 2: Direct Alkylation

Caption: Direct alkylation pathway showing potential products.

Pathway 3: Nitroaniline Precursor Route

References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. orgsyn.org [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof - Google Patents [patents.google.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. electronicsandbooks.com [electronicsandbooks.com]

An In-depth Technical Guide to the Characterization of 3-Methyl-2-oxovaleric Acid

This guide provides a comprehensive overview of 3-Methyl-2-oxovaleric acid, a crucial intermediate in branched-chain amino acid metabolism. Given the conflicting association of CAS number 3213-79-4 with N,N'-Dimethyl-1,2-phenylenediamine in chemical databases, this document clarifies the focus on the biologically significant keto acid, 3-Methyl-2-oxovaleric acid (commonly associated with CAS number 1460-34-0). This resource is intended for researchers, clinicians, and professionals in drug development who are investigating metabolic pathways and disorders such as Maple Syrup Urine Disease (MSUD).

Introduction: The Significance of 3-Methyl-2-oxovaleric Acid

3-Methyl-2-oxovaleric acid, also known as α-keto-β-methylvaleric acid, is a key metabolite in the catabolic pathway of the essential amino acid isoleucine.[1][2] Its accumulation in biological fluids is a primary diagnostic marker for the inherited metabolic disorder, Maple Syrup Urine Disease (MSUD).[2][3] In MSUD, the activity of the branched-chain α-keto acid dehydrogenase (BCKDH) complex is deficient, leading to the buildup of branched-chain amino acids (BCAAs) and their corresponding α-keto acids, including 3-methyl-2-oxovaleric acid.[3] This accumulation is neurotoxic and can lead to severe neurological damage if not managed.[2][3] Understanding the properties and analytical methods for this compound is therefore critical for the diagnosis, monitoring, and treatment of MSUD, as well as for broader research into amino acid metabolism.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of 3-Methyl-2-oxovaleric acid is fundamental for its analysis and for interpreting its biological behavior.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C6H10O3 | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| IUPAC Name | 3-methyl-2-oxopentanoic acid | [1] |

| Synonyms | alpha-Keto-beta-methylvaleric acid, 2-Oxo-3-methylvaleric acid | [1] |

| Appearance | Solid (for sodium salt) | [4] |

| Solubility | Soluble in DMSO and saline solutions | [5] |

Spectroscopic Data

Biological Role and Metabolic Pathway

3-Methyl-2-oxovaleric acid is an intermediate in the degradation of isoleucine.[7] The pathway involves the transamination of isoleucine to form 3-methyl-2-oxovaleric acid, which is then oxidatively decarboxylated by the BCKDH complex.[7]

Caption: Metabolic pathway of isoleucine to 3-Methyl-2-oxovaleric acid.

In MSUD, the deficiency of the BCKDH complex leads to the accumulation of 3-methyl-2-oxovaleric acid and other branched-chain ketoacids, causing neurotoxicity and other severe symptoms.[2][3]

Analytical Methodologies

Accurate quantification of 3-Methyl-2-oxovaleric acid in biological matrices like plasma, urine, and cells is crucial for clinical diagnosis and research. Due to their reactive nature, α-keto acids are often derivatized prior to analysis.[6]

HPLC with Fluorescence Detection

A sensitive method for the analysis of α-keto acids involves derivatization followed by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[8][9]

-

Sample Preparation:

-

For cellular analysis, quench metabolism and extract intracellular metabolites.

-

For plasma or urine, deproteinize the sample, for example, with methanol.[10]

-

-

Derivatization:

-

Prepare a derivatization reagent solution. A common reagent is 1,2-diamino-4,5-methylenedioxybenzene (DMB).[8][9]

-

Mix the sample extract with the DMB solution in a sealed tube.

-

Heat the mixture to facilitate the derivatization reaction (e.g., 85°C for 45 minutes).[8]

-

Cool the reaction mixture on ice.[8]

-

Dilute the derivatized sample with a suitable solvent, such as an aqueous NaOH solution, to optimize for injection.[8]

-

-

HPLC Analysis:

-

Inject the derivatized sample into an HPLC system equipped with a C18 column and a fluorescence detector.

-

Use an appropriate mobile phase for chromatographic separation.

-

Detect the fluorescent derivatives at specific excitation and emission wavelengths.

-

-

Quantification:

-

Prepare calibration curves using standards of 3-Methyl-2-oxovaleric acid.

-

Use an internal standard to correct for variations in sample preparation and injection.

-

Caption: Workflow for the analysis of 3-Methyl-2-oxovaleric acid by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

GC-MS and LC-MS are powerful techniques for the analysis of α-keto acids, offering high sensitivity and specificity.[8] These methods often involve derivatization to improve the volatility and ionization efficiency of the analytes.

Synthesis and Chemical Reactivity

For research purposes, 3-Methyl-2-oxovaleric acid can be synthesized through various organic chemistry routes.[11] As a keto acid, it exhibits reactivity at both the carboxylic acid and ketone functional groups, allowing for various chemical modifications and derivatizations for analytical purposes.

Safety and Handling

As with any laboratory chemical, appropriate safety precautions should be taken when handling 3-Methyl-2-oxovaleric acid. This includes wearing personal protective equipment such as gloves, lab coats, and safety glasses. The primary hazard is irritation.[1]

Conclusion

3-Methyl-2-oxovaleric acid is a metabolite of significant clinical and research interest. Its accurate characterization and quantification are essential for the diagnosis and management of MSUD and for advancing our understanding of branched-chain amino acid metabolism. The analytical methods described in this guide provide a robust framework for researchers and clinicians working with this important biomolecule.

References

- 1. alpha-Keto-beta-methylvaleric acid | C6H10O3 | CID 47 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methyl-2-oxovaleric Acid | Rupa Health [rupahealth.com]

- 3. 3-Methyl-2-oxovaleric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. (±)-3-メチル-2-オキソ吉草酸 ナトリウム塩 | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-Methyl-2-oxovaleric acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 3-Methyl-2-oxovalerate | C6H9O3- | CID 4298878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Measurement of alpha-keto acids in plasma using an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-METHYL-2-OXOVALERIC ACID synthesis - chemicalbook [chemicalbook.com]

N1,N2-Dimethylbenzene-1,2-diamine molecular weight and formula.

An In-depth Technical Guide to N1,N2-Dimethylbenzene-1,2-diamine

Introduction

This compound, also known as N,N'-Dimethyl-1,2-phenylenediamine, is a symmetrically substituted aromatic diamine. Its structure, featuring a benzene ring with two adjacent (ortho) secondary methylamino groups, makes it a valuable building block in synthetic organic chemistry and a potent bidentate ligand in organometallic catalysis. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its relevance to researchers in materials science and pharmaceutical development.

The core structure consists of a 1,2-phenylenediamine scaffold where each nitrogen atom is substituted with a methyl group. This seemingly simple molecule possesses a unique combination of nucleophilicity, steric hindrance, and electronic properties that dictate its chemical behavior and utility.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in various chemical processes.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₂N₂ | [1] |

| Molecular Weight | 136.19 g/mol | [1][2] |

| CAS Number | 3213-79-4 | [2] |

| Appearance | Solid | [2] |

| Melting Point | 34.5 °C | [3] |

| Density | 1.262 g/mL at 25 °C | [2] |

| Refractive Index (n₂₀/D) | 1.592 | [2] |

| Synonyms | N,N'-Dimethyl-1,2-phenylenediamine, N,N'-Dimethyl-o-phenylenediamine | [2] |

Below is a diagram illustrating the chemical structure of this compound.

Synthesis and Purification

While specific, peer-reviewed protocols for the synthesis of this compound are not abundantly detailed in common literature, a plausible and effective route involves the direct N-alkylation of its parent compound, o-phenylenediamine (1,2-diaminobenzene). This method offers a straightforward approach using readily available starting materials. An alternative, though less direct, route could involve the reduction of a corresponding dinitro or nitro-amino precursor, a common strategy for synthesizing aromatic amines.[4][5]

Generalized Protocol: Direct Alkylation of o-Phenylenediamine

This protocol is based on established N-alkylation methodologies for anilines and related compounds.[6] The primary challenge in this synthesis is controlling the degree of methylation to prevent the formation of quaternary ammonium salts and to ensure symmetrical disubstitution.

Reaction Scheme:

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add o-phenylenediamine (1.0 eq.).

-

Solvent and Base Addition: Add a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to dissolve the starting material. Add a mild inorganic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.2-2.5 eq.). The base acts as a proton scavenger for the acidic N-H protons.

-

Addition of Alkylating Agent: While stirring, slowly add the methylating agent (e.g., methyl iodide or dimethyl sulfate) (2.1-2.2 eq.) to the suspension at room temperature. The slight excess of the alkylating agent helps to drive the reaction to completion.

-

Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: After cooling to room temperature, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Applications in Drug Development

The utility of this compound stems from the nucleophilic nature of its two secondary amine groups and its ability to act as a bidentate ligand.

Precursor to Benzimidazoles

The most significant application of o-phenylenediamines in medicinal chemistry is their use as synthons for the benzimidazole core.[7] Benzimidazoles are a privileged scaffold found in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anti-ulcer (e.g., omeprazole), anthelmintic (e.g., albendazole), and anticancer properties.[8][9]

This compound serves as a key precursor for the synthesis of 1,3-dimethylbenzimidazolium salts. These salts are important precursors to N-Heterocyclic Carbenes (NHCs), which are powerful organocatalysts and ligands in their own right. The reaction typically involves condensation with an aldehyde followed by oxidation or direct condensation with a carboxylic acid or its derivative.

Bidentate Ligand in Catalysis

The two nitrogen atoms, positioned in a 1,2-relationship on the benzene ring, allow the molecule to act as an effective bidentate "pincer" ligand for transition metals. N,N'-dimethyl substituted diamines are particularly effective ligands in copper- and palladium-catalyzed cross-coupling reactions.[10] These reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are cornerstone methodologies in modern pharmaceutical synthesis.[11][12]

The methyl groups provide a crucial balance:

-

Enhanced Stability: They protect the ligand from undergoing self-arylation, a common side reaction with unsubstituted diamines.[10]

-

Improved Solubility: They increase the solubility of the resulting metal complex in organic solvents.

-

Steric and Electronic Tuning: They modify the steric environment and electron-donating properties at the metal center, which can significantly influence catalytic activity and selectivity.[13]

Spectroscopic Characterization

While experimental spectroscopic data for this compound is not widely available in public databases, its expected spectral characteristics can be reliably predicted based on its functional groups and structural analogues.

¹H NMR Spectroscopy (Expected)

-

Aromatic Protons (Hₐ, Hₑ): Expected to appear in the range of δ 6.5-7.2 ppm. Due to the symmetry of the molecule, two distinct signals, likely multiplets or complex doublets of doublets, would be anticipated for the two types of aromatic protons.

-

Amine Protons (N-H): A broad singlet is expected, typically in the range of δ 3.5-4.5 ppm. The chemical shift can be highly dependent on solvent and concentration.

-

Methyl Protons (CH₃): A sharp singlet is expected around δ 2.8-3.0 ppm, integrating to 6 protons.

¹³C NMR Spectroscopy (Expected)

-

Aromatic Carbons (C1-C6): Signals for the aromatic carbons would appear in the δ 110-150 ppm region. The carbons directly attached to the nitrogen atoms (C1, C2) would be the most deshielded, appearing around δ 140-145 ppm. The other aromatic carbons (C3-C6) would appear at higher fields.

-

Methyl Carbons (CH₃): A single signal for the equivalent methyl carbons is expected in the aliphatic region, around δ 30-35 ppm.

Infrared (IR) Spectroscopy (Expected)

-

N-H Stretch: A moderate, sharp absorption band around 3350-3450 cm⁻¹ corresponding to the secondary amine N-H stretching vibration.

-

C-H (sp²) Stretch: Aromatic C-H stretching bands typically appear just above 3000 cm⁻¹.

-

C-H (sp³) Stretch: Aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

-

C=C Stretch: Aromatic ring stretching vibrations will produce one or more bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: The C-N stretching vibration for aromatic amines is typically observed in the 1250-1350 cm⁻¹ region.

Safety and Handling

This compound is an aromatic amine and should be handled with appropriate care. While a comprehensive, verified safety data sheet for this specific CAS number is not widely published, data from closely related isomers and parent compounds provide essential guidance.[14][15][16]

-

Toxicity: Aromatic amines as a class are considered toxic and may be harmful if inhaled, ingested, or absorbed through the skin. They are often classified with a WGK (Water Hazard Class) of 3, indicating a substance that is severely hazardous to water.[2]

-

Irritation: The compound is expected to be an irritant to the skin, eyes, and respiratory system.

-

Sensitization: Phenylenediamines are known skin sensitizers and can cause allergic reactions upon repeated exposure.[17]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can cause samples to darken.[4]

-

Spill Management: In case of a spill, avoid generating dust. Absorb liquids with an inert material (e.g., vermiculite) and collect solids carefully. Dispose of waste in accordance with local, state, and federal regulations.

References

- 1. GSRS [precision.fda.gov]

- 2. N,N′-二甲基-1,2-二氨基苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A new P3N ligand for Pd-catalyzed cross-couplings in water - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. fishersci.com [fishersci.com]

- 16. 1,2-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to the Spectroscopic Characterization of N¹,N²-Dimethylbenzene-1,2-diamine

Introduction

N¹,N²-Dimethylbenzene-1,2-diamine, also known as N,N'-dimethyl-o-phenylenediamine, is an aromatic diamine with significant applications in coordination chemistry, synthesis of heterocyclic compounds, and as a precursor for various ligands. Its utility in these fields necessitates a thorough understanding of its structural and electronic properties, which can be elucidated through a suite of spectroscopic techniques. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering a valuable resource for researchers, scientists, and professionals in drug development.

This document is structured to provide not just the data, but also the scientific rationale behind the spectral interpretations and the experimental methodologies. By understanding the "why" behind the data, researchers can more effectively utilize this information in their own work.

Molecular Structure

To fully appreciate the spectroscopic data, it is essential to first visualize the molecular structure of N¹,N²-Dimethylbenzene-1,2-diamine. The molecule consists of a benzene ring with two adjacent (ortho) secondary amine groups, each bearing a methyl substituent.

Navigating the Solution Landscape: A Technical Guide to the Solubility of N¹,N²-Dimethylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding N¹,N²-Dimethylbenzene-1,2-diamine

N¹,N²-Dimethylbenzene-1,2-diamine, a substituted aromatic diamine, is a compound of significant interest in various facets of chemical synthesis, including the development of pharmaceuticals and novel materials. Its utility in these fields is fundamentally linked to its behavior in solution, making a thorough understanding of its solubility in organic solvents a critical parameter for its effective application. This guide provides a comprehensive overview of the factors governing the solubility of N¹,N²-Dimethylbenzene-1,2-diamine, offers predictions on its solubility in a range of common organic solvents, and details a practical protocol for its experimental determination.

The molecular structure of N¹,N²-Dimethylbenzene-1,2-diamine, with its aromatic ring and two secondary amine functional groups, dictates its physicochemical properties. The presence of nitrogen atoms with lone pairs of electrons and N-H bonds allows for hydrogen bonding, while the benzene ring contributes to its nonpolar character. This duality in its structure is key to understanding its solubility profile.

The Science of Solubility: Key Factors for Aromatic Diamines

The principle of "like dissolves like" is the cornerstone of predicting solubility. This adage is rooted in the intermolecular forces between the solute (N¹,N²-Dimethylbenzene-1,2-diamine) and the solvent. Several key factors come into play:

-

Polarity: The polarity of both the solute and the solvent is paramount. N¹,N²-Dimethylbenzene-1,2-diamine possesses a moderate polarity due to the presence of the amine groups. The nitrogen-hydrogen and nitrogen-carbon bonds are polar, and the lone pairs of electrons on the nitrogen atoms contribute to the molecule's overall dipole moment. Aromatic amines are generally less basic and polar than their aliphatic counterparts because the lone pair of electrons on the nitrogen can be delocalized into the benzene ring.[1]

-

Hydrogen Bonding: The ability to form hydrogen bonds is a significant driver of solubility, particularly in protic solvents. N¹,N²-Dimethylbenzene-1,2-diamine has two N-H bonds, allowing it to act as a hydrogen bond donor. The nitrogen atoms, with their lone pairs of electrons, can also act as hydrogen bond acceptors.[2][3] Solvents that can participate in hydrogen bonding (e.g., alcohols) are therefore likely to be effective at solvating this molecule.

-

Molecular Size and Shape: The size and shape of a molecule can influence its ability to fit into the solvent lattice. While not the primary factor for this molecule, significant steric hindrance around the amine groups could slightly impact solubility.

A Predictive Approach to Solubility in Organic Solvents

The ortho-positioning of the amine groups in N¹,N²-Dimethylbenzene-1,2-diamine may lead to subtle differences in solubility compared to the para-isomer due to the potential for intramolecular hydrogen bonding and altered molecular polarity.

Below is a table summarizing the predicted solubility of N¹,N²-Dimethylbenzene-1,2-diamine in a range of common organic solvents, categorized by solvent type.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | Capable of hydrogen bonding with the amine groups. The polarity is well-matched. |

| Ethanol | Polar Protic | High | Similar to methanol, it is a good hydrogen bonding partner. |

| Acetone | Polar Aprotic | Moderate to High | The polar carbonyl group can interact with the amine groups, though it cannot donate hydrogen bonds. |

| Ethyl Acetate | Polar Aprotic | Moderate | Offers some polarity for dipole-dipole interactions but is less polar than acetone. |

| Dichloromethane | Polar Aprotic | High | A good solvent for many organic compounds with moderate polarity. |

| Toluene | Nonpolar Aromatic | Moderate | The aromatic nature of toluene will have favorable interactions with the benzene ring of the solute. |

| Hexane | Nonpolar Aliphatic | Low | The significant difference in polarity makes it a poor solvent for this compound. |

Experimental Determination of Solubility: A Validating Protocol

To ascertain the precise solubility of N¹,N²-Dimethylbenzene-1,2-diamine in a specific solvent, an experimental approach is essential. The following is a standardized, step-by-step methodology.

Objective: To determine the qualitative and semi-quantitative solubility of N¹,N²-Dimethylbenzene-1,2-diamine in a given organic solvent.

Materials:

-

N¹,N²-Dimethylbenzene-1,2-diamine

-

Selected organic solvents (e.g., ethanol, acetone, dichloromethane, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer or magnetic stirrer

-

Graduated pipettes or syringes

-

Analytical balance

Procedure:

-

Preparation: Accurately weigh approximately 25 mg of N¹,N²-Dimethylbenzene-1,2-diamine and place it into a clean, dry test tube.[7][8]

-

Solvent Addition: Add the selected solvent to the test tube in small, incremental portions (e.g., 0.25 mL at a time) using a graduated pipette.[7][8]

-

Mixing: After each addition of the solvent, vigorously agitate the mixture using a vortex mixer or by stirring for at least one minute to facilitate dissolution.[7][8]

-

Observation: Observe the solution after each mixing step. Note whether the solid has completely dissolved.

-

Endpoint Determination: Continue adding the solvent incrementally until the solid is fully dissolved. Record the total volume of solvent required.

-

Classification: The solubility can be classified based on the amount of solvent needed to dissolve the solute. A common classification is as follows:

-

Very Soluble: Less than 1 mL of solvent required.

-

Freely Soluble: From 1 mL to 10 mL of solvent required.

-

Soluble: From 10 mL to 30 mL of solvent required.

-

Sparingly Soluble: From 30 mL to 100 mL of solvent required.

-

Slightly Soluble: From 100 mL to 1000 mL of solvent required.

-

Very Slightly Soluble: From 1000 mL to 10,000 mL of solvent required.

-

Practically Insoluble: More than 10,000 mL of solvent required.

-

Safety Precautions: Always handle N¹,N²-Dimethylbenzene-1,2-diamine and organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualizing the Solvent Selection Workflow

The process of selecting an appropriate solvent can be systematically approached. The following diagram illustrates a logical workflow for researchers.

Caption: Logical workflow for selecting a suitable organic solvent for N¹,N²-Dimethylbenzene-1,2-diamine.

Conclusion

While direct experimental data on the solubility of N¹,N²-Dimethylbenzene-1,2-diamine in a wide array of organic solvents is not extensively documented, a strong predictive understanding can be achieved through the application of fundamental chemical principles. Based on its molecular structure and comparison with its isomer, N,N-Dimethyl-p-phenylenediamine, it is anticipated to be highly soluble in polar protic solvents like methanol and ethanol, and moderately to highly soluble in polar aprotic solvents such as dichloromethane and acetone. Its solubility is expected to be lower in nonpolar solvents, although moderate solubility in aromatic solvents like toluene is likely. For any critical application, the provided experimental protocol should be employed to validate these predictions and determine the precise solubility under the specific conditions of use. This systematic approach will enable researchers and drug development professionals to confidently select the optimal solvent system for their work with N¹,N²-Dimethylbenzene-1,2-diamine.

References

- 1. Amine - Wikipedia [en.wikipedia.org]

- 2. Intermolecular hydrogen bonding in N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. N,N-Dimethyl-p-phenylenediamine, 96% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 5. chemodex.com [chemodex.com]

- 6. N,N-dimethyl-p-phenylenediamine | C8H12N2 | CID 7472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

N1,N2-Dimethylbenzene-1,2-diamine safety and handling precautions.

An In-Depth Technical Guide to the Safe Handling of N1,N2-Dimethylbenzene-1,2-diamine for Research and Development Professionals

Abstract

This compound is a chemical intermediate with significant applications in pharmaceutical research and organic synthesis. Its handling, however, necessitates a thorough understanding of its toxicological profile and reactivity. This guide provides a comprehensive overview of the safety and handling precautions for this compound, tailored for researchers, scientists, and drug development professionals. By elucidating the principles behind the recommended safety protocols, this document aims to foster a culture of safety and ensure the well-being of laboratory personnel.

Hazard Identification and Risk Assessment

This compound presents a multifaceted risk profile that requires careful consideration. The primary hazards associated with this compound are its toxicity upon ingestion and inhalation, its potential to cause allergic skin reactions, and its suspected carcinogenicity.[1] It is also classified as harmful to aquatic life with long-lasting effects, underscoring the importance of preventing its release into the environment.[1]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment should consider the quantities being used, the nature of the experimental procedures (e.g., heating, aerosol generation), and the potential for exposure.

Toxicological Profile Summary

| Hazard Classification | Description |

| Acute Toxicity (Oral) | Harmful if swallowed.[1] |

| Acute Toxicity (Inhalation) | Harmful if inhaled.[1] |

| Skin Sensitization | May cause an allergic skin reaction.[1] |

| Carcinogenicity | Suspected of causing cancer.[1] |

| Aquatic Hazard (Chronic) | Harmful to aquatic life with long lasting effects.[1] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount. The hierarchy of controls, which prioritizes engineering and administrative controls over personal protective equipment, provides a framework for minimizing risk.

Caption: Hierarchy of controls for managing exposure risks.

Engineering Controls

All work with this compound should be conducted in a well-ventilated area.[1] For procedures with the potential to generate aerosols or vapors, a certified chemical fume hood is mandatory.[2] The face velocity of the fume hood should be regularly checked to ensure it meets institutional and regulatory standards.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing direct contact with the chemical.

-

Eye Protection: Chemical safety goggles are required at all times. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are mandatory. Given that no glove material offers indefinite protection, it is crucial to select gloves based on the specific solvent being used and the duration of the task. Disposable nitrile gloves are a common choice for incidental contact, but they should be changed immediately upon contamination. For prolonged or immersive work, heavier-duty gloves may be necessary. Always consult the glove manufacturer's compatibility chart.

-

Lab Coat: A flame-resistant lab coat should be worn and buttoned to its full length.

-

-

Respiratory Protection: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3] Respirator use requires a formal respiratory protection program, including fit testing and training.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential for preventing accidental exposure and maintaining the integrity of the chemical.

Handling

-

Avoid Contact: All personal contact with the substance should be avoided.[4]

-

Ventilation: Always use this chemical in a well-ventilated area, preferably a chemical fume hood.[1]

-

Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1] Wash hands thoroughly with soap and water after handling.[1]

-

Clothing: Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[1][4]

Storage

-

Container: Keep containers securely sealed when not in use.[1] Store in the original container, which may be a polyethylene or polypropylene container.[1]

-

Conditions: Store in a cool, dry, well-ventilated area.[4] Some suppliers recommend storage at -20°C or under an inert atmosphere in a dark place.[1]

-

Security: Store in a locked-up location.[1]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][5]

Emergency Procedures

Preparedness is key to effectively managing an emergency involving this compound.

Caption: Decision tree for emergency response procedures.

Spill Response

-

Minor Spills:

-

Immediately alert personnel in the vicinity.

-

Wearing appropriate PPE, contain and absorb the spill with sand, earth, or other inert, non-combustible material.[1]

-

Collect the absorbed material and place it in a suitable, labeled container for waste disposal.[1]

-

Wipe the area with a damp cloth, and then clean with soap and water.

-

All contaminated materials should be disposed of as hazardous waste.

-

-

Major Spills:

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[5] If the individual is wearing contact lenses, they should be removed by skilled personnel if it can be done safely.[1]

-

Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes.[5] Remove all contaminated clothing and shoes.[6] Seek medical attention if irritation or a rash occurs.[1]

-

Inhalation: Remove the individual from the contaminated area to fresh air.[1] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water.[1] Immediately give a glass of water.[1] Seek immediate medical attention.[5]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Waste Containers: Use clearly labeled, sealed containers for waste collection.

-

Disposal Method: Dispose of the contents and container at an authorized hazardous or special waste collection point, in accordance with all local, state, and federal regulations.[1] Do not dispose of it in the sanitary sewer system or with general laboratory trash.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₂N₂ |

| Molecular Weight | 136.19 g/mol [7] |

| Appearance | Liquid |

| Storage Temperature | Room temperature, under inert atmosphere, in a dark place |

Conclusion

This compound is a valuable reagent in research and development, but its safe use is contingent upon a comprehensive understanding of its hazards and the implementation of robust safety protocols. By adhering to the principles of the hierarchy of controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can minimize the risks associated with this chemical. A proactive and informed approach to safety is not just a regulatory requirement but a cornerstone of responsible scientific practice.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. N1,N1-Dimethylbenzene-1,2-diamine | CAS#:2836-03-5 | Chemsrc [chemsrc.com]

- 3. fishersci.com [fishersci.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. N1,3-Dimethylbenzene-1,2-diamine | C8H12N2 | CID 55289983 - PubChem [pubchem.ncbi.nlm.nih.gov]

Substituted Benzene-1,2-diamines: From Foundational Discovery to Modern Synthetic Mastery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzene-1,2-diamines, commonly known as ortho-phenylenediamines (OPDs), represent a class of aromatic compounds of paramount importance in synthetic chemistry.[1] Characterized by a benzene ring bearing two adjacent amino groups, this scaffold serves as a cornerstone for the construction of a vast array of nitrogen-containing heterocyclic systems, including benzimidazoles, quinoxalines, and benzodiazepines.[2][3][4] This guide provides a comprehensive exploration of the discovery and historical evolution of substituted benzene-1,2-diamines. It traces the progression from classical stoichiometric reduction methodologies to the advent of modern, efficient catalytic strategies. Furthermore, it delves into the unparalleled utility of these diamines as pivotal building blocks in the synthesis of complex molecules and discusses their extensive applications in medicinal chemistry, materials science, and industrial processes.[5][6] This document is intended for researchers, chemists, and drug development professionals, offering expert insights into the causality behind synthetic choices and providing detailed, validated protocols for key transformations.

Introduction: The Indispensable Nature of the Benzene-1,2-diamine Core

First isolated in the 19th century, benzene-1,2-diamine is an aromatic diamine that has become an indispensable precursor in the world of organic synthesis.[1][7] Its unique structure, featuring two nucleophilic amino groups in an ortho-relationship, provides a reactive platform for condensation reactions with a wide variety of electrophilic partners. This reactivity is the key to its status as a master key for unlocking a multitude of heterocyclic scaffolds that are central to pharmacology and materials science.[2][8]

The condensation of OPDs with aldehydes, ketones, carboxylic acids, and dicarbonyl compounds gives rise to biologically active heterocycles that form the core of numerous pharmaceuticals.[1][3][4] Beyond medicine, these diamines are foundational to the creation of corrosion inhibitors, high-performance polymers, and vibrant pigments.[5][6] This guide will illuminate the historical journey of these vital compounds, from their initial synthesis via harsh, classical methods to the sophisticated and green catalytic processes employed today.

Chapter 1: Foundational Discovery and Classical Synthetic Routes

The earliest and most traditional pathway to substituted benzene-1,2-diamines hinges on a two-step process: the nitration of an aromatic precursor followed by the reduction of the nitro group. This approach, while foundational, is often characterized by harsh reaction conditions and the generation of significant chemical waste.

The Classical Method: Reduction of o-Nitroanilines

Historically, the synthesis of o-phenylenediamine was achieved through the reduction of o-nitroaniline.[1][9] This transformation has been accomplished using a variety of stoichiometric reducing agents, each with its own set of advantages and drawbacks. Common methods included the use of tin or stannous chloride in the presence of hydrochloric acid, zinc dust with alkali or water, and sodium hydrosulfite.[9] These processes, while effective, are atom-inefficient and often require demanding workup procedures to remove metal byproducts.

The general workflow for this classical approach is depicted below.

Caption: Classical two-step synthesis of substituted benzene-1,2-diamines.

Experimental Protocol: Classical Reduction of o-Nitroaniline with Sodium Hydrosulfite

This protocol is a modification of the method described by Hinsberg and König, which utilizes sodium hydrosulfite for a cleaner reduction compared to heavy metals.[9]

-

Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, suspend 13.8 g (0.1 mole) of o-nitroaniline in 150 mL of 50% ethanol.

-

Reduction: Gently heat the suspension to 60-70°C. Prepare a solution of 40 g (0.23 mole) of sodium hydrosulfite (sodium dithionite, ~85% purity) in 100 mL of warm water. Add this solution portion-wise to the o-nitroaniline suspension over 30 minutes, maintaining the temperature below 80°C. The color of the mixture will change from deep red to a pale yellow.

-

Reaction Completion: After the addition is complete, stir the mixture at 70°C for an additional 15 minutes to ensure the reaction goes to completion.

-

Isolation: Cool the reaction mixture in an ice-salt bath. The crude o-phenylenediamine will crystallize.

-

Purification: Collect the faintly yellow crystals by suction filtration and wash them with a small amount of ice-cold water. For higher purity, the product can be dissolved in hot water containing a small amount of sodium hydrosulfite to prevent oxidation, treated with decolorizing charcoal, filtered hot, and re-crystallized upon cooling. The yield of crude o-phenylenediamine is typically in the range of 85-93%.[9]

Chapter 2: The Evolution to Modern Catalytic Synthesis

The limitations of classical methods—namely their environmental impact and functional group intolerance—drove the development of more sophisticated and sustainable synthetic routes. The modern era of OPD synthesis is defined by catalysis, offering higher efficiency, milder conditions, and greater control.

A Paradigm Shift: Transition Metal-Catalyzed Methodologies

Transition metal catalysis has revolutionized the synthesis of arylamines.[2] Catalytic hydrogenation of the nitro group using catalysts like Raney Nickel or Palladium on carbon (Pd/C) represents a significant improvement over stoichiometric metal reductants by minimizing waste.[10][11] More advanced strategies, such as rhodium-catalyzed C-H amination, provide pathways to construct vicinal diamines through intramolecular C-H insertion, offering novel and direct access to these structures.[12]

Innovative Strategies: Aerobic Oxidative Aromatization

A truly innovative and green approach involves the direct conversion of readily available cyclohexanones into substituted o-phenylenediamines.[2] This method, co-catalyzed by iodine and a Lewis acid, utilizes air as the terminal oxidant, making it an environmentally benign process. This cascade reaction proceeds through oxidative amination and aromatization under mild conditions, avoiding the need for pre-functionalized arenes.[2]

Caption: Simplified workflow for the green synthesis of OPDs from cyclohexanones.

Experimental Protocol: Aerobic Oxidative Synthesis from a Cyclohexanone Derivative

The following is a representative protocol based on the iodine and copper co-catalyzed conversion of cyclohexanones to OPDs.[2]

-

Reaction Setup: To an oven-dried Schlenk tube, add the substituted cyclohexanone (0.5 mmol), the desired amine (1.2 mmol), Cu(OTf)₂ (10 mol%), and I₂ (20 mol%).

-

Solvent and Conditions: Add 2.0 mL of dichloroethane (DCE) as the solvent. Seal the tube and place it in a preheated oil bath at 80°C.

-

Reaction Execution: Allow the reaction to stir vigorously under an air atmosphere (via a balloon) for 24 hours.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue directly by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired multi-substituted o-phenylenediamine.

Data Summary: Comparison of Synthetic Methodologies

| Feature | Classical Reduction (e.g., Sn/HCl) | Catalytic Hydrogenation (e.g., Pd/C) | Aerobic Oxidative Synthesis |

| Precursor | Substituted o-Nitroaniline | Substituted o-Nitroaniline | Substituted Cyclohexanone |

| Reagents | Stoichiometric metal, strong acid | H₂ gas, catalytic metal | Catalytic I₂/Cu(II), Air (O₂) |

| Conditions | Often harsh, reflux | Mild to moderate pressure/temp | Mild temperature (80°C) |

| Advantages | Well-established, robust | High yields, cleaner, catalytic | Green oxidant, atom economy |

| Disadvantages | Large amount of metal waste | Requires H₂ gas handling | Substrate scope can be limited |

Chapter 3: A Master Key for Heterocyclic Synthesis

The true value of substituted benzene-1,2-diamines lies in their role as versatile precursors to a vast range of heterocyclic compounds. The proximate amino groups are perfectly poised for cyclization reactions.

The Power of Condensation Reactions

-

Benzimidazoles: This is arguably the most common application of OPDs. The condensation with aldehydes or carboxylic acids yields 2-substituted benzimidazoles.[13][14] This reaction can be promoted by a plethora of catalysts, from simple acids like p-toluenesulfonic acid (p-TsOH) to sophisticated systems like supported gold nanoparticles, which allow the reaction to proceed under ambient conditions.[13][14]

-

Quinoxalines: The reaction of an OPD with a 1,2-dicarbonyl compound (α-diketone) provides a direct and efficient route to quinoxalines, another important heterocyclic motif in medicinal chemistry.[4][15]

-

Benzodiazepines: Condensation of OPDs with β-diketones or α,β-unsaturated ketones can form seven-membered rings, leading to the synthesis of 1,5-benzodiazepines, a class of compounds known for their wide-ranging biological activities.[3]

Caption: OPDs as central precursors for major heterocyclic classes.

Experimental Protocol: Synthesis of a 2-Substituted Benzimidazole

The following protocol describes a general and efficient synthesis of a 2-substituted benzimidazole from an OPD and an aldehyde, using a catalytic amount of an acid.[14][16]

-

Setup: In a round-bottom flask, dissolve the substituted o-phenylenediamine (10 mmol) and the desired aldehyde (10 mmol) in 30 mL of ethanol.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (10 mol%, ~190 mg).

-

Reaction: Reflux the mixture with stirring for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC). The initial step is the formation of a Schiff base, followed by oxidative cyclodehydrogenation.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under vacuum.

-

Purification: Filter the solid product and wash it with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from an appropriate solvent like ethanol or an ethanol/water mixture.

Chapter 4: Broad Applications in Science and Industry

The derivatives of substituted benzene-1,2-diamines have found widespread use across numerous scientific and industrial fields, a testament to their chemical versatility and stability.

Pillars of Medicinal Chemistry

The heterocycles derived from OPDs are considered "privileged scaffolds" in drug discovery because they can interact with a wide range of biological targets.

-

Kinase Inhibitors: Halogenated benzimidazoles and benzotriazoles, synthesized from the corresponding halogenated OPDs, have been identified as potent and selective inhibitors of protein kinase CK2, a target in cancer therapy.[17][18]

-

Anticancer and Anthelmintic Agents: The benzimidazole core is present in numerous approved drugs, including the anthelmintic drug Thiabendazole and several anticancer agents.[5][13]

-

Direct Inhibitors: Substituted benzene-1,2-diamines themselves have been designed as selective inhibitors for enzymes like inducible nitric oxide synthase (iNOS), which is implicated in inflammatory disorders.[19]

Foundations of Materials Science and Industry

-

Corrosion Inhibitors: A major industrial application of OPD is its reaction with nitrous acid to produce benzotriazole, a highly effective corrosion inhibitor for copper and its alloys.[1][6]

-

Dyes and Pigments: As aromatic diamines, OPDs are crucial intermediates in the manufacturing of a wide range of dyes, including hair dyes and pigments for various applications.[5][6]

-

Polymers and Antioxidants: They are used in the synthesis of high-performance polymers and as antioxidants in the rubber industry to enhance durability.[1][5]

-

Coordination Chemistry: OPD and its derivatives serve as versatile ligands that can coordinate with metal ions to form stable complexes, which have applications in catalysis and materials science.[1]

Conclusion and Future Outlook

The journey of substituted benzene-1,2-diamines from their discovery to the present day is a compelling narrative of chemical innovation. What began with classical, often harsh, synthetic methods has evolved into a field rich with elegant, efficient, and environmentally conscious catalytic strategies.[2] The unwavering importance of this molecular scaffold is rooted in its unparalleled ability to serve as a gateway to a vast landscape of heterocyclic compounds that are indispensable to modern medicine and materials science.

Future research will undoubtedly focus on expanding the scope and efficiency of green synthetic methodologies, potentially leveraging photocatalysis or electrochemical approaches to further minimize environmental impact.[2] The continued exploration of novel substituted OPDs will open doors to new chemical matter, providing drug development professionals and materials scientists with an ever-expanding toolkit to address pressing challenges in human health and technology.[5] The simple yet profound benzene-1,2-diamine core is set to remain a central and enabling structure in chemistry for the foreseeable future.

References

- 1. o-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 2. Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o -phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06045K [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. asianscientist.com [asianscientist.com]

- 8. The selective synthesis of N -arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10068D [pubs.rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. Sciencemadness Discussion Board - Synthesis of o-phenylenediamine - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. Catalytic C—H Amination for the Preparation of Substituted 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]